molecular formula C18H15FN2O3S B2757706 methyl 4-{[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate CAS No. 868375-29-5

methyl 4-{[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate

Cat. No.: B2757706
CAS No.: 868375-29-5
M. Wt: 358.39
InChI Key: LOYXFXPIWXGNFH-ZZEZOPTASA-N
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Description

methyl 4-{[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of methyl 4-{[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate typically involves multistep organic reactions. One common method includes the Knoevenagel condensation reaction, which involves the reaction of 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of a catalyst such as L-proline . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

methyl 4-{[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

methyl 4-{[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often mediated through its ability to inhibit enzymes or interfere with cellular processes. For example, it may inhibit bacterial enzymes, leading to the disruption of cell wall synthesis and bacterial growth . The molecular electrostatic potential (MEP) surface of the benzothiazole ring plays a significant role in its interaction with target proteins .

Comparison with Similar Compounds

methyl 4-{[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

methyl 4-[(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c1-3-21-15-13(19)5-4-6-14(15)25-18(21)20-16(22)11-7-9-12(10-8-11)17(23)24-2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYXFXPIWXGNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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